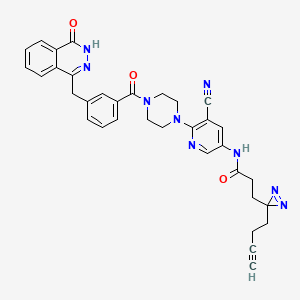
PARPYnD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARPYnD is a photoaffinity-based probe designed for the poly (ADP-ribose) polymerase family of enzymes. It is based on the triple poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6 inhibitor AZ9482. This compound has been developed to study the engagement of poly (ADP-ribose) polymerase enzymes in live cells and has shown significant potential in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
PARPYnD is synthesized through a multi-step process involving the incorporation of a photoaffinity probe into the structure of the triple poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6 inhibitor AZ9482. The key steps include the formation of a multipolar spindle-inducing structure in breast cancer cells . The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in pharmaceutical research. These methods include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PARPYnD undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from the reactions involving this compound include various derivatives that retain the core structure of the compound while incorporating different functional groups. These derivatives are used to study the interactions of poly (ADP-ribose) polymerase enzymes in different cellular environments .
Scientific Research Applications
PARPYnD has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of poly (ADP-ribose) polymerase enzymes with other molecules.
Biology: Helps in understanding the role of poly (ADP-ribose) polymerase enzymes in cellular processes such as DNA repair and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting poly (ADP-ribose) polymerase enzymes in cancer cells.
Industry: Used in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
PARPYnD exerts its effects by binding to poly (ADP-ribose) polymerase enzymes and inhibiting their activity. This binding is facilitated by the photoaffinity probe, which allows for the specific targeting of these enzymes in live cells. The inhibition of poly (ADP-ribose) polymerase enzymes leads to the disruption of DNA repair processes, which can result in cell death, particularly in cancer cells that rely on these enzymes for survival .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Niraparib: Another poly (ADP-ribose) polymerase inhibitor with similar applications.
Rucaparib: Used in the treatment of ovarian cancer.
Uniqueness
PARPYnD is unique in its ability to act as a photoaffinity probe, allowing for the specific labeling and study of poly (ADP-ribose) polymerase enzymes in live cells. This feature sets it apart from other poly (ADP-ribose) polymerase inhibitors, which may not have the same level of specificity and versatility in research applications .
Properties
Molecular Formula |
C34H31N9O3 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45) |
InChI Key |
ZYWZRMXOMDKHKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


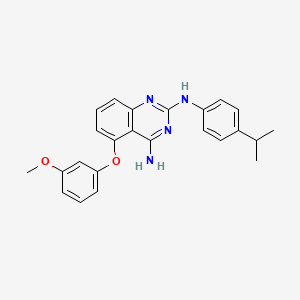
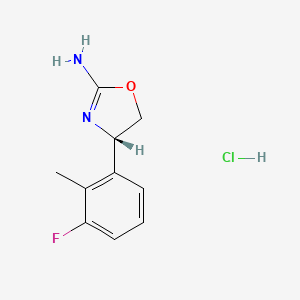
![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)

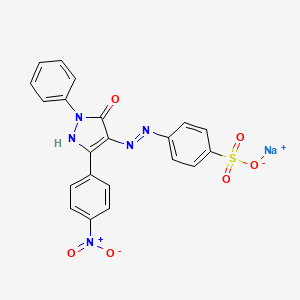
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
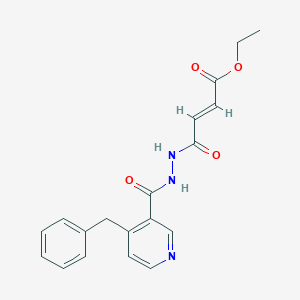
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)
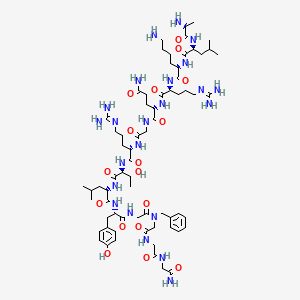
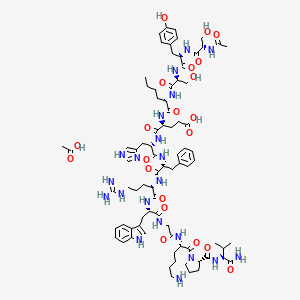
![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)
![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)
